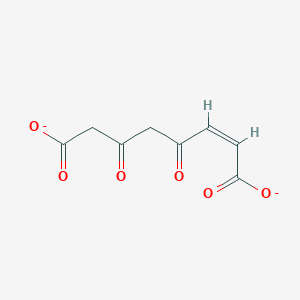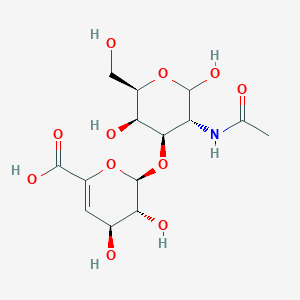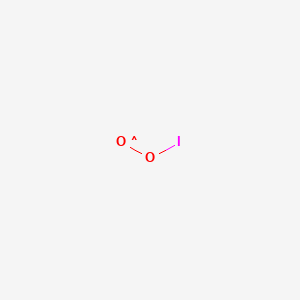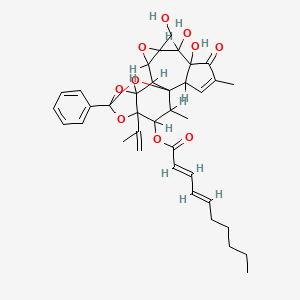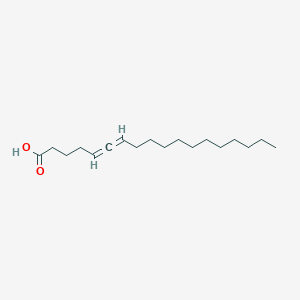
5,6-Octadecadienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Laballenic acid is a C18, 5,6-allenic fatty acid. It is an allenic fatty acid and an octadecadienoic acid.
Aplicaciones Científicas De Investigación
1. Metabolism and Biological Activity in Human Neutrophils and Skin
Sebaleic acid, a form of 5,6-Octadecadienoic acid, plays a significant role in human neutrophils and skin surface lipids. Human neutrophils metabolize this fatty acid into various biologically active metabolites, which can act as chemoattractants and influence calcium mobilization, indicating a potential role in inflammatory skin diseases (Cossette et al., 2008).
2. Synthetic Applications
An enantioselective synthesis method for (R)-5,6-Octadecadienoic acid has been developed, showcasing its potential in chemical synthesis and pharmaceutical applications (Yu & Ma, 2015).
3. Occurrence in Fungi and Antifungal Properties
New unsaturated fatty acids, closely related to 5,6-Octadecadienoic acid, have been discovered in the mangrove rhizosphere soil-derived fungus Penicillium javanicum. These compounds exhibit significant antifungal activities (Liang et al., 2019).
4. Effects on Lipid Composition and Essential Fatty Acid Metabolism
Research indicates that trans, trans-octadecadienoate can impact lipid composition and essential fatty acid metabolism, including effects on prostaglandin production (Kinsella et al., 1981).
5. Lipoxygenase Inhibition Properties
Certain derivatives of polyunsaturated fatty acids, including those similar to 5,6-Octadecadienoic acid, have been found to inhibit lipoxygenase, an enzyme involved in the metabolism of fatty acids, indicating potential therapeutic applications (Funk & Alteneder, 1983).
6. Role in Oxidative Processes
Studies on the oxidation products of conjugated linoleic acid, which includes octadecadienoic acids, have revealed insights into the antioxidant and anticarcinogenic properties of these compounds (Yurawecz et al., 1995).
Propiedades
Fórmula molecular |
C18H32O2 |
|---|---|
Peso molecular |
280.4 g/mol |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h12,14H,2-11,15-17H2,1H3,(H,19,20) |
Clave InChI |
YXJXBVWHSBEPDQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC=C=CCCCC(=O)O |
SMILES canónico |
CCCCCCCCCCCC=C=CCCCC(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



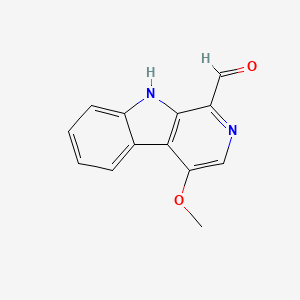
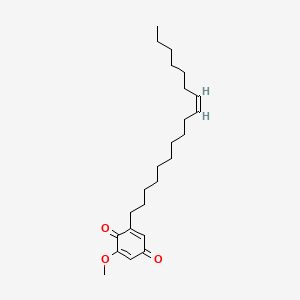
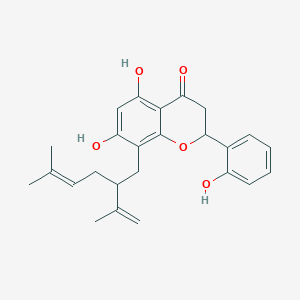
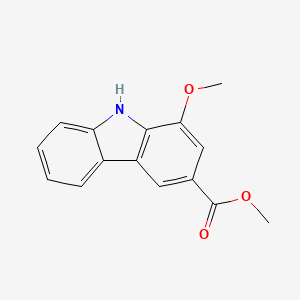
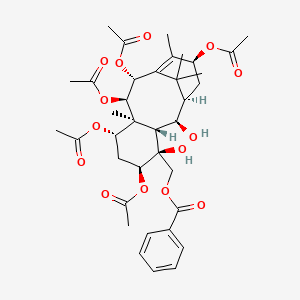
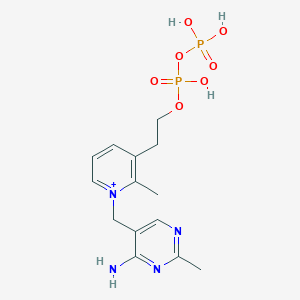
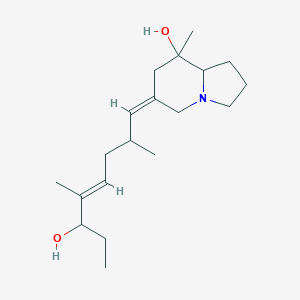
![(E)-1-[1-(2-Pyridinyl)ethylidene]thiosemicarbazide](/img/structure/B1238806.png)

![6-Bromo-5-methyl-1,3-dihydroimidazo[4,5-b]pyridine-2-thione](/img/structure/B1238810.png)
